molecular formula C27H30O14 B7950284 Isorhoifolin CAS No. 36790-49-5

Isorhoifolin

Cat. No. B7950284
CAS RN: 36790-49-5
M. Wt: 578.5 g/mol
InChI Key: FKIYLTVJPDLUDL-SLNHTJRHSA-N
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Description

Isorhoifolin is a flavonoid glycoside and an aglycone form of apigenin . It has been found in M. longifolia and has diverse biological activities .


Synthesis Analysis

Isorhoifolin can be synthesized from the condensation of 4′-benzylapigenin with α-acetobromorutinose in the presence of silver carbonate or potassium hydroxide followed by deacetylation .


Molecular Structure Analysis

The molecular formula of Isorhoifolin is C27H30O14 . Its exact mass is 578.16 and the molecular weight is 578.523 .


Chemical Reactions Analysis

Isorhoifolin is involved in the biosynthesis of flavone rutinosides in Chrysanthemum species . Rhamnosyltransferases (RhaTs) from these species are substrate-promiscuous enzymes catalyzing the rhamnosylation of flavones, flavanones, and flavonols .


Physical And Chemical Properties Analysis

Isorhoifolin has a molecular weight of 578.5 g/mol . Its IUPAC name is 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[ (2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one .

Scientific Research Applications

  • Isolation and Synthesis : Isorhoifolin has been isolated and synthesized from various natural sources, including Citrus leaves and herb Monarda fistulosa. These studies provide foundational knowledge for further research and potential applications in various fields (Kamiya, Esaki, & Konishi, 1974); (Kurkin, Lapina, Daeva, & Kadentsev, 2020).

  • Health Applications : Research indicates that Isorhoifolin and related compounds may play roles in human health, including cardiovascular protection, anti-allergy activity, anti-inflammatory effects, and anticancer activity. This highlights its potential as a natural therapeutic agent (Peng et al., 2017); (Lee & Kim, 2018).

  • Anticancer Effects : Isorhapontigenin, a derivative of Isorhoifolin, has shown significant inhibitory effects on human bladder cancer cell growth, suggesting its potential as an anti-cancer agent (Fang et al., 2013).

  • Acaricidal Properties : Isorhoifolin has been identified as a potential acaricidal agent, offering a natural alternative for controlling tick populations and associated diseases in livestock (Adenubi et al., 2018).

  • Biochemical Studies : Studies on the redox mechanism of Isorhoifolin provide insights into its biochemical properties, which can be crucial for understanding its interactions in biological systems (Diculescu, Satana, Gil, & Brett, 2012).

  • Neurological Applications : Research has explored Isorhoifolin's potential in neurological applications, particularly in promoting the degradation of alpha-synuclein in neuronal cells, which is relevant for diseases like Parkinson's (Lu et al., 2012).

  • Atherosclerosis Research : Isorhoifolin has been studied for its effects on atherosclerosis, demonstrating its potential in reducing the progression of this condition through mechanisms like PI3K/AKT activation and HO-1 induction (Luo et al., 2015).

Mechanism of Action

Isorhoifolin inhibits matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-13 . It has antimutagenic properties in the E. coli WP2 tryptophan reverse mutation assay when used at a concentration of 2 µM . It is active against S. aureus and P. aeruginosa, but not E. coli or C. albicans, in agar diffusion assays when used at a concentration of 140 µg/ml .

Safety and Hazards

Isorhoifolin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Isorhoifolin has shown potential in the treatment of Alzheimer’s disease . Future studies assessing early initiation of, and long-term treatment with, Isorhoifolin to prevent chronic venous disease, delay downstream events, and/or improve socioeconomic outcomes will generate valuable new insights .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIYLTVJPDLUDL-SLNHTJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970527
Record name Isorhoifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isorhoifolin

CAS RN

552-57-8
Record name Apigenin 7-O-rutinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isorhoifolin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isorhoifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
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Record name ISORHOIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B66T65281
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

269 - 270 °C
Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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